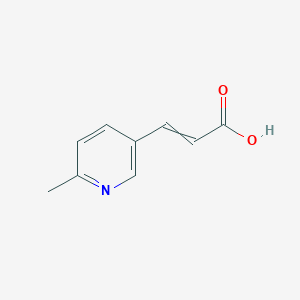

3-(6-Methyl-3-pyridyl)acrylic acid

Description

BenchChem offers high-quality 3-(6-Methyl-3-pyridyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Methyl-3-pyridyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-(6-methylpyridin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H9NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12) |

InChI Key |

OAZIAOCXVZMCCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Thermodynamic Blueprint of a Pharmaceutical Candidate

An In-Depth Technical Guide to the Thermodynamic Properties of 3-(6-Methyl-3-pyridyl)acrylic acid

In the landscape of drug development, the journey from a promising molecule to a viable therapeutic is paved with rigorous scientific evaluation. Central to this process is the characterization of a compound's physicochemical properties, among which thermodynamic parameters are paramount. These properties govern a molecule's stability, solubility, and ionization state—factors that directly influence its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2][3] This guide provides a detailed examination of the key thermodynamic properties of 3-(6-Methyl-3-pyridyl)acrylic acid, a heterocyclic compound of interest in medicinal chemistry.

As a Senior Application Scientist, this document is structured not as a rigid report, but as a comprehensive guide for fellow researchers. It delves into the "why" behind experimental choices, providing not just data, but a framework for understanding the thermodynamic behavior of this molecule. We will explore its solid-state characteristics through thermal analysis and its solution-state behavior by examining its solubility and ionization constant (pKa). The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing drug development programs.

Caption: High-level workflow for the thermodynamic characterization of an API.

Solid-State Properties: Thermal Stability and Energetics

The thermal behavior of an active pharmaceutical ingredient (API) is a critical indicator of its physical stability and is foundational for formulation development, particularly for solid dosage forms. Differential Scanning Calorimetry (DSC) is the quintessential technique for this evaluation, providing precise measurements of melting point (Tm) and the enthalpy of fusion (ΔHfus).[4][5]

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key identifier of purity.[5][6] The enthalpy of fusion is the energy required to induce this phase change, offering insights into the strength of the crystal lattice.[4] A higher enthalpy of fusion generally corresponds to a more stable, less soluble crystal structure.

A literature source reports the melting point of 3-(6-Methyl-3-pyridyl)acrylic acid to be in the range of 213.5-215.5 °C .[7] DSC analysis would confirm this value and provide the associated enthalpy of fusion. The thermal decomposition of a related compound, trans-3-(3-Pyridyl)acrylic acid, occurs concurrently with its melting at 232-235 °C, suggesting that thermal stability is a critical parameter for this class of molecules.[8][9][10]

Data Summary: Solid-State Properties

| Parameter | Value | Method | Significance |

| Melting Point (Tm) | 213.5-215.5 °C[7] | Capillary Method (literature) | Purity indicator; defines upper limit for processing temperatures. |

| Enthalpy of Fusion (ΔHfus) | To be determined | Differential Scanning Calorimetry (DSC) | Quantifies crystal lattice energy; impacts solubility and stability. |

| Thermal Decomposition | To be determined | Thermogravimetric Analysis (TGA) / DSC | Defines the temperature at which the molecule degrades. |

Solution-State Properties: Solubility and Ionization (pKa)

The behavior of a drug in solution is fundamental to its absorption and bioavailability. Thermodynamic solubility and the acid dissociation constant (pKa) are two of the most important parameters in this context.[1][2]

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions of temperature and pH.[2][11] It is a critical factor for predicting a drug's behavior in the gastrointestinal tract and ensuring adequate concentration for therapeutic effect.[2] The "shake-flask" method is the gold-standard for determining equilibrium solubility due to its robustness and direct measurement at saturation.[11][12]

Given the acrylic acid moiety, the solubility of 3-(6-Methyl-3-pyridyl)acrylic acid is expected to be pH-dependent. As a weak acid, it will be less soluble in acidic media (like the stomach) and more soluble in neutral to basic media (like the intestine) as the carboxylic acid group ionizes.

Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form.[13] It is a crucial determinant of how a drug's solubility, absorption, and distribution will change with pH throughout the body.[1] For 3-(6-Methyl-3-pyridyl)acrylic acid, we expect two pKa values: one for the deprotonation of the carboxylic acid group (acidic pKa) and one for the protonation of the pyridine nitrogen (basic pKa). Potentiometric titration is one of the most common and accurate methods for pKa determination, involving the gradual addition of a titrant and monitoring the corresponding pH change.[1][13][14]

Data Summary: Solution-State Properties

| Parameter | Anticipated Value | Method | Significance |

| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Potentiometric Titration | Governs ionization and solubility in the small intestine. |

| pKa₂ (Pyridine Nitrogen) | ~5.0 - 6.0 | Potentiometric Titration | Influences ionization and solubility in the stomach and early intestine. |

| Intrinsic Solubility (S₀) | To be determined | Shake-Flask Method | Solubility of the neutral species; baseline for pH-solubility profile. |

| Aqueous Solubility (pH 7.4) | To be determined | Shake-Flask Method | Predicts solubility under physiological conditions. |

Experimental Protocols

The following sections provide detailed, self-validating methodologies for determining the key thermodynamic parameters discussed.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of 3-(6-Methyl-3-pyridyl)acrylic acid.

Causality: This protocol uses a controlled heating rate to ensure thermal equilibrium and accurate transition detection. An inert nitrogen atmosphere is essential to prevent oxidative degradation of the sample at elevated temperatures, which could interfere with the melting endotherm.[10]

Caption: Step-by-step workflow for DSC analysis.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered 3-(6-Methyl-3-pyridyl)acrylic acid sample into a clean aluminum DSC pan.[10]

-

Pan Sealing: Hermetically seal the pan to contain any potential off-gassing. Prepare an identical empty, sealed pan to serve as the reference.[10]

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

-

Equilibrate the system at 30 °C.

-

Program the instrument to heat the sample from 30 °C to 250 °C at a rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow as a function of temperature.

-

The melting point (Tm) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[4]

-

Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of 3-(6-Methyl-3-pyridyl)acrylic acid.

Causality: This method relies on precise pH measurement following the incremental addition of a strong acid or base.[1][14] Maintaining a constant ionic strength with a background electrolyte like KCl is crucial because it stabilizes the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[14] Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[14]

Caption: Step-by-step workflow for pKa determination.

Methodology:

-

Instrument Calibration: Calibrate a potentiometer and combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

-

Solution Preparation:

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.

-

Accurately prepare a ~1 mM solution of 3-(6-Methyl-3-pyridyl)acrylic acid in deionized water. The final solution should contain a constant ionic strength background electrolyte, such as 0.15 M KCl.[14]

-

-

Titration Procedure:

-

Place a known volume (e.g., 50 mL) of the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration.[14]

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

For acidic pKa: Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL) and recording the pH after each addition once the reading has stabilized.

-

For basic pKa: Using a fresh sample, titrate with the standardized 0.1 M HCl.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve (often found using the first or second derivative of the curve).[15]

-

The pKa is equal to the pH at the half-equivalence point (the point at which half the volume of titrant needed to reach the equivalence point has been added).[14][16]

-

Protocol: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-(6-Methyl-3-pyridyl)acrylic acid in a specified buffer (e.g., pH 7.4 phosphate-buffered saline).

Causality: This method ensures that a true equilibrium between the solid and dissolved states is achieved by adding an excess of the solid and allowing sufficient time for dissolution.[11][12] Temperature control is critical as solubility is highly temperature-dependent. Separation of the undissolved solid by centrifugation and filtration before analysis is vital to accurately quantify only the dissolved API.[11]

Caption: Step-by-step workflow for thermodynamic solubility assay.

Methodology:

-

Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Incubation: Add an excess amount of solid 3-(6-Methyl-3-pyridyl)acrylic acid to several vials containing a known volume of the buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotating wheel in a temperature-controlled environment (e.g., 37 °C). Agitate for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[11]

-

Sample Processing:

-

After incubation, allow the vials to stand briefly to let the excess solid settle.

-

Withdraw an aliquot of the supernatant.

-

Immediately separate the undissolved solid, first by centrifugation, followed by filtration of the resulting supernatant through a low-binding 0.22 µm syringe filter.[11]

-

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: To confirm that equilibrium was reached, compare the measured concentrations from samples taken at different time points (e.g., 24 h and 48 h). The concentrations should be consistent.

Conclusion

The thermodynamic properties of 3-(6-Methyl-3-pyridyl)acrylic acid—its melting point, enthalpy of fusion, pKa, and solubility—form the essential scientific foundation for its development as a pharmaceutical agent. The data derived from the robust, validated protocols outlined in this guide enable researchers to predict the compound's stability, design appropriate formulations, and anticipate its in vivo behavior. A thorough understanding of this thermodynamic blueprint is not merely an academic exercise; it is a critical prerequisite for navigating the complex path of drug development and for making informed decisions that can ultimately lead to a safe and effective medicine.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Lans, B., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Shinde, V. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Lambda Solutions. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

-

News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

-

Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Heat capacities of selected active pharmaceutical ingredients. Retrieved from [Link]

-

Al-Obaidi, O., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC. Retrieved from [Link]

-

Luebbert, C., et al. (2017, February 15). Amorphous-Amorphous Phase Separation in API/Polymer Formulations. MDPI. Retrieved from [Link]

-

Park, K. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Retrieved from [Link]

-

ACS Publications. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-(3-Pyridyl)acrylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). What is the enthalpy of formation of acrylic acid?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

Wikipedia. (n.d.). Methacrylic acid. Retrieved from [Link]

-

Standard Reference Data. (2009, October 15). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. Retrieved from [Link]

-

Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated Water. Retrieved from [Link]

-

PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

Scilit. (n.d.). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. Retrieved from [Link]

-

Scribd. (n.d.). Enthalpy of Fusion Values for Compounds. Retrieved from [Link]

-

Process PI. (n.d.). Acrylic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(3-Furyl)acrylic acid. Retrieved from [Link]

-

ResearchGate. (2015, October 24). Acrylic acid/methyl methacrylate hydrogels. I. Effect of composition on mechanical and thermodynamic properties. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. kinampark.com [kinampark.com]

- 4. veeprho.com [veeprho.com]

- 5. quercus.be [quercus.be]

- 6. tainstruments.com [tainstruments.com]

- 7. prepchem.com [prepchem.com]

- 8. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. raytor.com [raytor.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scispace.com [scispace.com]

- 16. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

A Technical Guide to the Computational Prediction of Aqueous pKa Values for 3-(6-Methyl-3-pyridyl)acrylic acid

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule in solution. For active pharmaceutical ingredients (APIs), the pKa is a critical determinant of aqueous solubility, membrane permeability, and ultimately, the pharmacokinetic and pharmacodynamic profile of a drug.[1] This guide provides a comprehensive framework for the accurate and reliable calculation of the aqueous pKa values for 3-(6-Methyl-3-pyridyl)acrylic acid, a molecule possessing both an acidic carboxylic acid group and a basic pyridine nitrogen. In the absence of direct experimental data, this document outlines a robust, first-principles computational strategy. We will delve into the theoretical underpinnings of pKa prediction, present a detailed, step-by-step computational protocol using Density Functional Theory (DFT) combined with a continuum solvation model, and discuss the importance of using a relative calculation methodology to achieve high accuracy. This guide is intended for researchers, computational chemists, and drug development professionals seeking to predict and understand the ionization behavior of complex drug-like molecules.

Introduction: The Significance of Ionization in Drug Development

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among these, the pKa stands out for its profound influence on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A molecule's charge state, which is dictated by the solution pH relative to its pKa, directly impacts:

-

Solubility: The ionized form of a drug is typically more water-soluble than its neutral counterpart, affecting dissolution in the gastrointestinal tract and formulation possibilities.

-

Permeability: In general, neutral, uncharged species more readily diffuse across lipophilic cell membranes, a key step in oral absorption and reaching intracellular targets.[1]

-

Target Binding: The ionization state of a drug and its target (e.g., an enzyme or receptor) can dramatically influence binding affinity through electrostatic interactions.

1.1. The Target Molecule: 3-(6-Methyl-3-pyridyl)acrylic acid

3-(6-Methyl-3-pyridyl)acrylic acid is a bifunctional molecule containing two key ionizable centers:

-

A carboxylic acid group (-COOH), which is acidic and will lose a proton to form a carboxylate anion (-COO⁻).

-

A pyridine nitrogen , which is basic and can accept a proton to form a pyridinium cation.

Consequently, this molecule can exist in three distinct ionization states in an aqueous solution: cationic, neutral (zwitterionic or non-zwitterionic), and anionic. This guide will detail the process for calculating the two corresponding pKa values that govern the transitions between these states.

Caption: Ionization equilibria for 3-(6-Methyl-3-pyridyl)acrylic acid.

Theoretical Foundation for pKa Calculation

Directly calculating the pKa is challenging. The most robust and widely accepted computational strategy involves dissecting the problem using a thermodynamic cycle, often called a Born-Haber cycle. This approach allows us to calculate the free energy of deprotonation in solution (ΔG°aq) by summing more easily computable energy terms.

The pKa is directly related to the standard Gibbs free energy of the acid dissociation reaction (HA ⇌ H⁺ + A⁻) in solution:

pKa = ΔG°aq / (2.303 RT)

Where R is the ideal gas constant and T is the temperature in Kelvin.

2.1. The Thermodynamic Cycle

The cycle breaks down the aqueous deprotonation into three steps:

-

Gas-Phase Deprotonation (ΔG°gas): The energy required to remove a proton from the acid in a vacuum. This is a primary quantum mechanical calculation.

-

Solvation of the Acid (ΔG°solv(HA)): The free energy change when the undissociated acid is transferred from the gas phase into the aqueous solvent.

-

Solvation of the Conjugate Base (ΔG°solv(A⁻)): The free energy change when the conjugate base is transferred from the gas phase into the aqueous solvent.

The free energy of the proton in solution (ΔG°solv(H⁺)) is also required. However, this value is notoriously difficult to calculate accurately and varies significantly in the literature. This is a major source of error in absolute pKa calculations.

Caption: Thermodynamic cycle for calculating aqueous pKa.

2.2. Quantum Mechanics and Solvation Models

-

Density Functional Theory (DFT): For the systems , DFT provides an excellent balance of computational accuracy and efficiency.[2] Functionals like B3LYP or M06-2X, paired with Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are well-validated for calculating the geometries and energies of organic molecules.[1][3] The inclusion of diffuse functions ("+") is crucial for accurately describing anions.

-

Continuum Solvation Models: Explicitly modeling individual water molecules is computationally prohibitive. Instead, we use an implicit (continuum) solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[4][5] These models treat the solvent as a continuous dielectric medium, which significantly reduces computational cost while capturing the bulk electrostatic effects of solvation.

A Validated Computational Workflow for pKa Prediction

To circumvent the high error associated with the proton solvation energy, the most trustworthy method is to calculate the pKa relative to a structurally similar reference compound with a well-established experimental pKa. This approach promotes the cancellation of systematic errors in the calculation.

3.1. The Relative Calculation (Isodesmic) Method

We use a reference acid (RefH) with a known experimental pKa:

pKa(Target) = pKa(Ref) - ΔΔG°aq / (2.303 RT)

Where ΔΔG°aq is the free energy change for the proton exchange reaction in solution: TargetH + Ref⁻ ⇌ Target⁻ + RefH

This method is superior because the calculation of ΔΔG°aq avoids the problematic H⁺ term entirely and benefits from error cancellation.

Caption: Workflow for relative pKa calculation.

3.2. Step-by-Step Protocol

Objective: Calculate the two pKa values for 3-(6-Methyl-3-pyridyl)acrylic acid.

-

pKa₁ (Acidic): Deprotonation of the carboxylic acid.

-

TargetH: Neutral 3-(6-Methyl-3-pyridyl)acrylic acid.

-

Target⁻: The corresponding carboxylate anion.

-

Reference Compound (RefH): Benzoic acid or acrylic acid (known experimental pKa).

-

-

pKa₂ (Basic): Deprotonation of the protonated pyridine nitrogen.

-

TargetH: Pyridinium form of 3-(6-Methyl-3-pyridyl)acrylic acid.

-

Target⁻: Neutral 3-(6-Methyl-3-pyridyl)acrylic acid.

-

Reference Compound (RefH): Pyridinium or 2-methylpyridinium ion (known experimental pKa).

-

Methodology:

-

Structure Generation: Build 3D structures for all four species (TargetH, Target⁻, RefH, Ref⁻) in a molecular editor.

-

Gas-Phase Optimization:

-

Perform a geometry optimization and frequency calculation for each species in the gas phase.

-

Method: DFT (e.g., B3LYP/6-31+G(d,p)).

-

Validation: Confirm that each optimized structure has zero imaginary frequencies, indicating a true energy minimum.

-

Output: Obtain the gas-phase thermal free energy correction (Gcorr) and the electronic energy (Egas). The total gas-phase free energy is G°gas = Egas + Gcorr.

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for each species.

-

Method: Use the same DFT functional and basis set, but now include a continuum solvation model (e.g., IEFPCM with water parameters).

-

Output: Obtain the electronic energy in solution (Esolv).

-

Calculation: The free energy of solvation is calculated as ΔG°solv = Esolv - Egas.

-

-

Final Calculation:

-

Calculate the free energy for each species in solution: G°aq = G°gas + ΔG°solv.

-

Calculate ΔΔG°aq = [G°aq(Target⁻) + G°aq(RefH)] - [G°aq(TargetH) + G°aq(Ref⁻)].

-

Calculate the final pKa using the relative formula.

-

Data Summary and Expected Values

While the precise calculated values depend on the exact level of theory employed, we can estimate the expected pKa values based on the known ionization behavior of the constituent functional groups. The electron-withdrawing nature of the pyridyl ring is expected to make the carboxylic acid slightly more acidic (lower pKa) than typical acrylic acids, while the acrylic acid group, also electron-withdrawing, will make the pyridine nitrogen less basic (lower pKa) than simple methylpyridines.

Table 1: Experimental pKa Values of Reference Compounds and Expected Range for the Target Molecule

| Compound | Ionizable Group | Experimental pKa (Aqueous) | Reference |

| Pyridine | Pyridine Nitrogen | 5.25 | [6] |

| 2,6-Dimethylpyridine | Pyridine Nitrogen | 6.64 | [2] |

| Picolinic Acid | Pyridine Nitrogen | 0.99 | [7] |

| Acrylic Acid | Carboxylic Acid | ~4.25 | [8][9] |

| Benzoic Acid | Carboxylic Acid | 4.25 | [6] |

| 3-(6-Methyl-3-pyridyl)acrylic acid | Carboxylic Acid (pKa₁) | ~3.5 - 4.5 (Predicted) | |

| 3-(6-Methyl-3-pyridyl)acrylic acid | Pyridinium (pKa₂) | ~4.5 - 5.5 (Predicted) |

Protocol for Experimental Validation

Computational predictions, no matter how robust, must be benchmarked against experimental data for full validation. Potentiometric titration is a standard and accessible method for pKa determination.

5.1. Potentiometric Titration Workflow

-

Preparation: Accurately weigh a sample of 3-(6-Methyl-3-pyridyl)acrylic acid and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent may be used if solubility is low, but this will affect the pKa value.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration (Acidic pKa): Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of titrant.

-

Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (i.e., the midpoint of the buffer regions on the titration curve). These points can be precisely located by finding the maxima of the first derivative of the titration curve.

Conclusion

This guide provides a scientifically grounded, in-depth protocol for predicting the aqueous pKa values of the bifunctional molecule 3-(6-Methyl-3-pyridyl)acrylic acid. By leveraging the power of Density Functional Theory within a thermodynamic cycle framework, and critically, by employing a relative calculation method with appropriate reference compounds, researchers can achieve high-fidelity predictions. This approach mitigates known systematic errors in computational chemistry, yielding results that can reliably guide drug discovery and development efforts. The outlined workflow represents a best-practice standard for situations where experimental data is unavailable, providing crucial insights into the ionization behavior that underpins the ultimate therapeutic efficacy of a molecule.

References

-

Atalay, Y. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Academy of Sciences, Union of Chemists in Bulgaria. Link

-

Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca. Link

-

Forns, P., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Computational Chemistry. Link

-

Kastner, J., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Link

-

Pliszka, B. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Link

-

Vaia. (n.d.). Calculate the pK a 's for the following acids: (a) Lactic acid, Ka = 8.4 × 10⁻⁴ (b) Acrylic acid, Ka = 5.6 × 10⁻⁵. Vaia. Link

-

Ibarra-Montaño, E. L., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Applied Solution Chemistry and Modeling. Link

-

Grokipedia. (n.d.). Pyridinetricarboxylic acid. Grokipedia. Link

-

Taylor, G. L., & Dunn, G. E. (1973). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Link

-

Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated Water. Lifescience Global. Link

-

Semantic Scholar. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Semantic Scholar. Link

-

ResearchGate. (2015). Request PDF: Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. ResearchGate. Link

-

PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Link

-

Wikipedia. (n.d.). Pyridinecarboxylic acid. Wikipedia. Link

-

Kütt, A., et al. (2018). Table from: pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. The University of Liverpool. Link

-

IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. International Union of Crystallography. Link

-

PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. National Center for Biotechnology Information. Link

-

ChemicalBook. (2026). 3-(3-PYRIDYL)ACRYLIC ACID. ChemicalBook. Link

-

ChemBK. (2024). 3-(3-Pyridyl)acrylic acid. ChemBK. Link

-

BLD Pharm. (n.d.). trans-3-(3-Pyridyl)acrylic acid. BLD Pharm. Link

-

PrepChem.com. (n.d.). Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid. PrepChem.com. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]

- 9. researchgate.net [researchgate.net]

The 6-Methyl-3-Pyridyl Scaffold: A Versatile Player in Modern Medicinal Chemistry

The pyridine ring is a cornerstone in the world of medicinal chemistry, serving as a fundamental scaffold in a vast array of therapeutic agents.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[2][7] Among the myriad of substituted pyridines, the 6-methyl-3-pyridyl moiety has emerged as a particularly intriguing and fruitful scaffold for the development of novel drugs and agrochemicals. This in-depth technical guide explores the multifaceted role of 6-methyl-3-pyridyl derivatives in medicinal chemistry, delving into their synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern their biological effects.

Synthetic Strategies: Building the Core Scaffold

The synthetic accessibility of a chemical scaffold is a crucial determinant of its utility in drug discovery. The 6-methyl-3-pyridyl core can be constructed through various synthetic routes, often starting from readily available precursors. A common strategy involves the multi-component Hantzsch pyridine synthesis, which allows for the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia to generate highly substituted pyridines.[8] Modifications of this method and other cyclocondensation reactions using 1,3- or 1,5-dicarbonyl compounds provide access to a diverse range of pyridine derivatives.[8]

For the synthesis of more complex derivatives, such as those used in targeted cancer therapy, multi-step synthetic sequences are often employed. For instance, the synthesis of nilotinib, a potent anticancer agent, involves the coupling of key intermediates, one of which is derived from a 6-methyl-3-pyridyl precursor.[9] The synthesis of the nitropyrimidine intermediate is a critical step, which can be achieved through methods like an SNAr displacement or a palladium-catalyzed Suzuki coupling followed by a C-N bond formation.[9]

A generalized workflow for the synthesis of complex 6-methyl-3-pyridyl derivatives often involves a convergent approach, where different fragments of the final molecule are synthesized separately and then coupled together in the final steps. This strategy allows for greater flexibility in the derivatization of the scaffold and the exploration of structure-activity relationships.

Caption: A simplified signaling pathway illustrating the anticancer mechanism of 6-methyl-3-pyridyl derivatives.

Neuroprotective Agents

The 6-methyl-3-pyridyl scaffold has also been incorporated into compounds with neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. [10][11][12]The P7C3 class of aminopropyl carbazoles, which includes derivatives with a 6-methoxypyridin-2-amine moiety, has been shown to be broadly protective of mature neurons in various models of neurodegeneration. [10] Furthermore, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as potential imaging agents for aggregated α-synuclein in Parkinson's disease using positron emission tomography (PET). [12][13]These compounds exhibit high affinity and selectivity for α-synuclein aggregates, which are a pathological hallmark of the disease. [12][13] The neuroprotective effects of these compounds are often linked to their ability to modulate key pathways involved in neuronal survival and to interact with misfolded protein aggregates.

Insecticidal Agents

Perhaps one of the most well-known applications of the 6-methyl-3-pyridyl scaffold is in the development of neonicotinoid insecticides. [14]Acetamiprid, a widely used insecticide, features a 6-chloro-3-pyridylmethyl group. [15][16]Neonicotinoids act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. [14]Their selective toxicity towards insects over mammals is a key advantage. [14] The development of new pyridine-based insecticides continues to be an active area of research, with a focus on improving efficacy and reducing off-target effects. [17]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For 6-methyl-3-pyridyl derivatives, SAR studies have revealed key structural features that influence their biological activity.

The position and nature of substituents on the pyridine ring can dramatically alter a compound's interaction with its biological target. [18]For instance, in a series of 3,5-diacyl-2,4-dialkylpyridine derivatives acting as A3 adenosine receptor antagonists, it was found that ethyl groups at the 2- and 4-positions were favored over methyl groups. [19]Additionally, a thioester at the 3-position was preferred over an ester for A3 receptor affinity. [19] A systematic approach to SAR involves the synthesis and biological evaluation of a library of analogs with variations at different positions of the scaffold. This allows for the identification of key pharmacophoric elements and the development of a predictive model for designing more potent and selective compounds.

| Compound Series | Target | Key Substituent(s) | Biological Activity | Reference |

| 3-(6-methylpyridin-2-yl)coumarin-based chalcones | Carbonic Anhydrase IX/XII | Varied chalcone moieties | Sub- to low-micromolar inhibition | [20] |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | PI3K | Varied substitutions on the quinazolinone ring | Potent anti-proliferative activity | [21] |

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives | A3 Adenosine Receptor | Varied alkyl and acyl groups | Nanomolar Ki values | [19] |

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

General Procedure for Suzuki Coupling

A common and powerful method for creating C-C bonds in the synthesis of 6-methyl-3-pyridyl derivatives is the Suzuki coupling.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-methyl-3-pyridyl boronic acid or boronic ester, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DME).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the 6-methyl-3-pyridyl derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A workflow diagram for a typical in vitro antiproliferative MTT assay.

Conclusion and Future Perspectives

The 6-methyl-3-pyridyl scaffold has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its presence in a diverse range of bioactive molecules, from anticancer and neuroprotective agents to potent insecticides, underscores its broad utility. The synthetic tractability of this scaffold allows for extensive derivatization, facilitating the fine-tuning of its pharmacological properties through systematic SAR studies.

Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel therapeutic targets for 6-methyl-3-pyridyl-based compounds, as well as the application of modern drug design techniques such as computational modeling and artificial intelligence, will undoubtedly accelerate the discovery of new and effective medicines built upon this privileged scaffold. The continued investigation of the 6-methyl-3-pyridyl moiety holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

- SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE - European Patent Office - EP 4045494 B1. (2020). Googleapis.com.

-

Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related car. (2022). ResearchGate. [Link]

- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.).

-

[6-chloro-3-pyridylmethyl-3H]neonicotinoids as high-affinity radioligands for the nicotinic acetylcholine receptor: preparation using NaB3H4 and LiB3H4. (1996). IAEA. [Link]

-

Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. (2014). ACS Publications. [Link]

-

Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. (2024). Frontiers. [Link]

-

Synthesis of 6-methylpyridine-3-carbaldehyde. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. (2021). PubMed. [Link]

-

Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Innoscience. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. [Link]

-

6-Methylpyridin-3-amine. (n.d.). PMC. [Link]

-

Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. (2019). ACS Omega. [Link]

-

Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). Figshare. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

-

Acetamiprid. (n.d.). Wikipedia. [Link]

-

Nicotine and the Neonicotinoids. (2012). Royal Society of Chemistry. [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). J. Res. Pharm. [Link]

-

Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed. [Link]

-

Therapeutic effect of pyridine derivatives. (n.d.). ResearchGate. [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

-

Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. (n.d.). PMC. [Link]

-

Structure -activity relationship of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. (n.d.). ResearchGate. [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). PMC. [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). ResearchGate. [Link]

-

Synthesis Methods for Pyridine Derivatives. (n.d.). Scribd. [Link]

-

6-methylpyridin-3-amine CAS 3430-14-6. (n.d.). Home Sunshine Pharma. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

-

A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Universal Research Publications. [Link]

-

Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review. (2023). MDPI. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 8. scribd.com [scribd.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. Acetamiprid - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of methyl-substituted pyridyl acrylic acids

An In-Depth Technical Guide to the History, Synthesis, and Application of Methyl-Substituted Pyridyl Acrylic Acids

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs.[1] When combined with an acrylic acid moiety, it forms a versatile building block, the pyridyl acrylic acid core, which is amenable to a wide array of chemical modifications and biological applications. The introduction of a simple methyl group to this scaffold can profoundly alter its physicochemical properties and biological activity, an effect often celebrated in drug design as the "magic methyl" effect. This guide provides an in-depth exploration of the history, core synthetic methodologies, structure-activity relationships (SAR), and applications of methyl-substituted pyridyl acrylic acids, tailored for researchers and professionals in drug development.

The Genesis of a Scaffold: A Historical Perspective

The specific discovery of the first methyl-substituted pyridyl acrylic acid is not marked by a single seminal event but is rather an outcome of the broader development of foundational C-C bond-forming reactions. The key enabling chemistry is the Knoevenagel condensation , first reported in 1898.[2] This reaction involves the condensation of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[3]

A crucial evolution for the synthesis of pyridyl acrylic acids was the Doebner modification .[3][4] This variation employs pyridine as the solvent and a catalytic amount of a secondary amine, like piperidine, to react an aldehyde with malonic acid.[2][5] The reaction elegantly proceeds through condensation followed by an in situ decarboxylation, providing a direct and efficient route to α,β-unsaturated carboxylic acids like the pyridyl acrylic acid family.[5][6] This method remains the classical and most reliable approach for synthesizing these scaffolds.

Core Synthetic Methodologies

The synthesis of methyl-substituted pyridyl acrylic acids is dominated by the Knoevenagel-Doebner condensation, a robust and well-understood reaction.

The Classical Approach: The Knoevenagel-Doebner Condensation

This reaction involves the condensation of a methyl-substituted pyridinecarboxaldehyde with malonic acid. The choice of starting aldehyde determines the final position of the methyl group on the pyridine ring.

Mechanism: The reaction proceeds through several distinct steps:

-

Carbanion Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid, forming a resonance-stabilized carbanion (enolate).[3]

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl-pyridinecarboxaldehyde. This forms an aldol-type intermediate.[5][7]

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid.[5]

-

Decarboxylation: Under the heat of the reaction and in the presence of pyridine, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final methyl-substituted pyridyl acrylic acid product, typically as the E (trans) isomer.[4][5]

Caption: Knoevenagel-Doebner condensation mechanism.

Detailed Experimental Protocol: Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid

This protocol is based on established literature procedures for the Doebner modification.[8]

Materials:

-

6-methylpyridine-3-carboxaldehyde

-

Malonic acid

-

Piperidine

-

Pyridine (solvent)

-

Ethanol

-

Acetic acid

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-methylpyridine-3-carboxaldehyde (1.0 eq), malonic acid (1.05-1.2 eq), and pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

-

Heating: Heat the reaction mixture with stirring to 100-115 °C (reflux) for 2-4 hours.[5][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the pyridine solvent under reduced pressure.

-

Precipitation & Filtration: To the resulting residue, add deionized water. The solid product should precipitate. Collect the solid by vacuum filtration.

-

Washing: Wash the filtered solid with cold deionized water to remove any residual water-soluble impurities.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol-acetic acid mixture.[8]

-

Drying: Dry the purified product in a vacuum oven to yield the final 3-(6-methyl-3-pyridyl)acrylic acid.

Caption: Experimental workflow for synthesis.

Modern & Green Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for Knoevenagel condensations. These include:

-

Catalyst-Free Synthesis: Performing the reaction in greener solvents like water-ethanol mixtures at room temperature can yield the desired products efficiently, often with high E-selectivity.[9]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[10]

The "Magic Methyl" Effect: Structure-Activity Relationships (SAR)

The strategic placement of a methyl group can dramatically influence a molecule's biological activity by altering its conformation, lipophilicity, metabolic stability, and receptor binding interactions. This is particularly evident in the context of anticancer drug discovery, where pyridyl-containing scaffolds are of high interest.[11][12]

Case Study: Anticancer Activity of Methyl-Substituted Pyridine Derivatives

Numerous studies have demonstrated the potent antiproliferative activity of pyridine derivatives. The methyl group plays a crucial role in modulating this activity. For instance, studies on imidazole–pyridine hybrids showed that substituting a methyl group onto the para position of a phenyl ring attached to the core resulted in more potent activity against breast cancer cell lines compared to the unsubstituted analogs.[13]

The following table summarizes IC₅₀ data from various studies on methyl-substituted pyridine-containing compounds, illustrating the impact of this functional group.

| Compound Class | Methyl Substitution Pattern | Cancer Cell Line | IC₅₀ Value | Reference |

| Imidazole-Pyridine Hybrid | para-methyl on phenyl ring | BT 474 (Breast) | 29.16 µM (48h) | [13] |

| Imidazole-Pyridine Hybrid | Unsubstituted | BT 474 (Breast) | 48.12 µM (48h) | [13] |

| Pyrazolopyridine Derivative | 3-methyl on pyrazolo ring | HepG-2 (Liver) | 10.23 µM | [14] |

| Thienopyridine Derivative | Single CH₃ group | A549 (Lung) | 1.30 mM | [15] |

| Pyridine Derivative | 4,6-dimethyl | MCF-7 (Breast) | 0.5 µM | [16] |

| 1,2,4-Triazole-Pyridine | 4-methyl on benzyl ring | B16F10 (Melanoma) | 41.12 µM | [17] |

Analysis of Causality:

-

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and reach intracellular targets. The improved potency of the para-methylated imidazole-pyridine hybrid (29.16 µM vs. 48.12 µM) may be partially attributed to this effect.[13]

-

Steric Effects & Binding Pocket Occupancy: A methyl group can act as a steric wedge, orienting the molecule optimally within a target's binding pocket. If the pocket has a suitable hydrophobic sub-pocket, the methyl group can establish favorable van der Waals interactions, increasing binding affinity and potency. The potent activity of the dimethyl-substituted pyridine (0.5 µM) against MCF-7 cells suggests such an interaction may be at play.[16]

-

Metabolic Blocking: Methyl groups can be strategically placed at sites of potential metabolic oxidation. By blocking this metabolism, the half-life and overall exposure of the drug can be increased, leading to improved efficacy.

-

Positional Importance: The position of the methyl group is critical. A review of pyridine derivatives found that while para-substitution can be beneficial, ortho and meta substitutions sometimes lead to an increase in IC₅₀ values (lower potency), indicating a negative steric clash within the target binding site.[15]

Applications and Future Outlook

Methyl-substituted pyridyl acrylic acids are not only valuable as final bioactive compounds but also serve as versatile synthetic intermediates. The acrylic acid moiety allows for further chemical elaboration, such as:

-

Amide bond formation to introduce new functional groups.

-

Esterification.

-

Participation as a Michael acceptor in conjugate addition reactions.

The demonstrated antiproliferative effects of this scaffold make it a highly attractive starting point for the development of novel kinase inhibitors, cell cycle modulators, and other targeted anticancer agents.[18][19] Future research will likely focus on synthesizing libraries of these compounds with diverse substitution patterns to further probe the structure-activity relationships and optimize them for specific biological targets. Furthermore, the application of modern, greener synthetic methodologies will be crucial for their efficient and sustainable production.[20]

Conclusion

The family of methyl-substituted pyridyl acrylic acids represents a confluence of classical organic synthesis and modern medicinal chemistry. Born from the foundational Knoevenagel-Doebner reaction, these compounds exemplify the profound impact that subtle structural modifications—like the addition of a single methyl group—can have on biological function. Their accessibility through robust synthesis, coupled with their demonstrated potential as anticancer agents, ensures that this scaffold will remain an area of intense interest for researchers and drug development professionals aiming to create the next generation of targeted therapeutics.

References

-

Sangani, C. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved March 7, 2024, from [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega. Retrieved March 7, 2024, from [Link]

-

Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Retrieved March 7, 2024, from [Link]

-

Fahmy, H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved March 7, 2024, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2018). Bulgarian Chemical Communications. Retrieved March 7, 2024, from [Link]

-

Recent developments in knoevenagel condensation reaction: a review. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2021). Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]

-

Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). PubMed. Retrieved March 7, 2024, from [Link]

-

Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E. Retrieved March 7, 2024, from [Link]

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid (2024). (2024). SciSpace. Retrieved March 7, 2024, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. Retrieved March 7, 2024, from [Link]

-

Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved March 7, 2024, from [Link]

-

Kudelko, A., Jasiak, K., & Ejsmont, K. (2015). Monatsh. Chem. 146, 303–311. Acta Crystallographica Section E. Retrieved March 7, 2024, from [Link]

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). Acta Crystallographica Section E. Retrieved March 7, 2024, from [Link]

-

Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). PubMed. Retrieved March 7, 2024, from [Link]

-

Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). PubMed. Retrieved March 7, 2024, from [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PMC. Retrieved March 7, 2024, from [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. Retrieved March 7, 2024, from [Link]

-

The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU. Retrieved March 7, 2024, from [Link]

-

Rapid synthesis of N-methyl-N-[1-(2-pyridyl)ethyl]formamide. (n.d.). FASEB J. Retrieved March 7, 2024, from [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2025). MDPI. Retrieved March 7, 2024, from [Link]

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Research Square. Retrieved March 7, 2024, from [Link]

-

2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. (n.d.). Open Access LMU. Retrieved March 7, 2024, from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [open.bu.edu]

- 3. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. researchgate.net [researchgate.net]

- 11. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 18. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation of 6-Methylnicotinaldehyde Derivatives

Introduction

The Knoevenagel condensation stands as a cornerstone in the edifice of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, a variant of the aldol condensation, involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[2][3] For researchers and professionals in drug development, the Knoevenagel condensation is of paramount importance as it paves the way for the synthesis of a diverse array of heterocyclic compounds and other scaffolds that are prevalent in medicinally active molecules.[4]

6-Methylnicotinaldehyde, a substituted pyridine-3-carboxaldehyde, is a valuable building block in medicinal chemistry. The pyridine nucleus is a well-established pharmacophore found in numerous therapeutic agents, and the aldehyde functionality provides a convenient handle for elaboration into more complex molecular architectures. The Knoevenagel condensation of 6-methylnicotinaldehyde with various active methylene compounds opens a direct route to a library of derivatives with potential applications as kinase inhibitors, anti-inflammatory agents, and antimicrobials, among others.

This comprehensive guide provides an in-depth exploration of the Knoevenagel condensation as applied to 6-methylnicotinaldehyde. We will delve into the mechanistic underpinnings of the reaction, present a range of detailed, field-proven protocols, and offer insights into the selection of catalysts and reaction conditions to empower researchers in their synthetic endeavors.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The base-catalyzed Knoevenagel condensation proceeds through a well-defined sequence of steps:

-

Deprotonation: The reaction is initiated by a base, typically a weak amine such as piperidine or pyridine, which abstracts a proton from the active methylene compound.[3] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which stabilize the resulting carbanion via resonance. This resonance-stabilized enolate is the key nucleophile in the reaction.

-

Nucleophilic Attack: The generated carbanion then attacks the electrophilic carbonyl carbon of 6-methylnicotinaldehyde. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a protic solvent, if present) to yield a β-hydroxy adduct, analogous to the aldol addition product.

-

Dehydration: The final step is the elimination of a water molecule to form the thermodynamically stable α,β-unsaturated product. This dehydration is often facilitated by the presence of the base and can be promoted by heating.

Sources

Optimizing Catalyst Selection for the Synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid: A Guide to the Heck-Mizoroki Coupling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(6-Methyl-3-pyridyl)acrylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its efficient synthesis is critical for accelerating research and development timelines. While classical methods like the Knoevenagel condensation exist, the palladium-catalyzed Heck-Mizoroki reaction offers superior versatility, functional group tolerance, and opportunities for optimization. This application note provides a comprehensive guide for researchers to strategically select and optimize the catalyst system for the synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid via the Heck-Mizoroki cross-coupling of 3-halo-6-methylpyridine with acrylic acid or its esters. We will explore the mechanistic underpinnings of the reaction, detail the critical parameters for optimization—including palladium precursors, ligand selection, bases, and solvents—and provide actionable protocols for systematic catalyst screening.

Introduction: Synthetic Strategies

The synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid can be approached through several routes. A traditional method involves the Knoevenagel condensation of 6-methylpyridine-3-carboxaldehyde with malonic acid, using a base like piperidine in pyridine.[1] While effective, this route is contingent on the availability and stability of the starting aldehyde.

A more flexible and widely adopted strategy in modern synthetic chemistry is the Mizoroki-Heck reaction.[2] This powerful palladium-catalyzed C-C bond-forming reaction couples an unsaturated halide with an alkene.[3][4] For our target molecule, this involves coupling a readily available 3-halo-6-methylpyridine (where the halide is typically Br or Cl) with acrylic acid or an acrylate ester, followed by hydrolysis if necessary. The extensive body of research on the Heck reaction provides a robust framework for catalyst system optimization, allowing for fine-tuning of reaction conditions to maximize yield and purity.[5]

The Heck-Mizoroki Catalytic Cycle: A Mechanistic Framework

Understanding the catalytic cycle is fundamental to rational catalyst design. The widely accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) cycle.[2][6][7] The efficiency of each step is profoundly influenced by the choice of catalyst components.

The cycle proceeds through several key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 3-halo-6-methylpyridine, forming a Pd(II) intermediate.

-

Alkene Coordination and Insertion: The alkene (acrylic acid/ester) coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-Aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a hydridopalladium(II) complex and releasing the desired substituted alkene product.

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.

Optimizing the Catalyst System: Key Parameters

The success of the Heck reaction hinges on the synergistic interplay between the palladium source, ligand, base, and solvent. A systematic approach to optimizing these variables is crucial.

Palladium Precursor

The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) precatalysts are commonly used.[8] The Pd(II) is reduced in situ to Pd(0) to initiate the cycle.[9]

-

Palladium(II) Acetate (Pd(OAc)₂): A widely used, cost-effective, and efficient precatalyst. It is often reduced by phosphine ligands, amines, or the solvent.[9]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable 18-electron Pd(0) complex. While directly active, it can sometimes be less efficient as it must first dissociate ligands to become catalytically competent.[9]

-

Palladacycles: These are air- and thermally-stable Pd(II) complexes that have emerged as highly active precatalysts, often requiring lower catalyst loadings.[8]

Ligand Selection: The Heart of Optimization

The ligand stabilizes the palladium center, modulates its electronic properties and steric environment, and is often the most critical factor for achieving high catalytic activity.

-

Phosphine Ligands: This is the most traditional class of ligands.

-

Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Triphenylphosphine (PPh₃) is a standard, workhorse ligand. More sterically bulky and electron-rich phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) or tricyclohexylphosphine (PCy₃) can promote oxidative addition, especially with less reactive aryl chlorides.[8]

-

Bidentate Phosphines (e.g., BINAP, dppf): These ligands chelate to the palladium center, providing greater stability and influencing stereoselectivity in certain applications.[9]

-

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs have become excellent alternatives to phosphines. They are strong σ-donors that form highly stable bonds with palladium, leading to robust catalysts that resist decomposition and often exhibit superior activity, especially for challenging substrates.[10]

-

Phosphine-Free Systems: In some cases, particularly with highly reactive substrates, the reaction can proceed without an added ligand, often referred to as "ligand-free".[11] However, the pyridine nitrogen of the substrate itself or the solvent can act as a coordinating ligand.

Base and Solvent

-

Base: A stoichiometric amount of base is required to neutralize the hydrogen halide (HX) produced during the reaction and regenerate the Pd(0) catalyst.[8]

-

Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.

-

Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used, particularly in non-polar solvents.

-

-

Solvent: The solvent must solubilize the reactants and catalyst. Polar aprotic solvents are most common.

Protocols for Catalyst Screening and Optimization

A systematic screening approach is the most efficient way to identify the optimal catalyst system. This is often performed on a small scale using parallel synthesis techniques.

Protocol 4.1: General Procedure for Small-Scale Catalyst Screening

This protocol is designed for a 24-well plate reactor block with magnetic stirring. All operations involving air-sensitive reagents should be performed under an inert atmosphere (N₂ or Ar).

Materials:

-

3-Bromo-6-methylpyridine

-

n-Butyl acrylate (using an ester often gives cleaner reactions than the free acid)

-

Palladium Precursors: Pd(OAc)₂, PdCl₂(PPh₃)₂

-

Ligands: PPh₃, P(o-tol)₃, XPhos (a Buchwald ligand)

-

Bases: K₂CO₃, Cs₂CO₃, Triethylamine (TEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

-

Plate Preparation: To each well of a dry 24-well plate, add the designated base (e.g., K₂CO₃, 0.3 mmol).

-

Catalyst Addition:

-

For reactions with solid ligands, add the Pd precursor (e.g., Pd(OAc)₂, 0.005 mmol) and the ligand (e.g., PPh₃, 0.01 mmol) to the appropriate wells.

-

For pre-formed catalyst complexes like PdCl₂(PPh₃)₂, add the complex directly (0.005 mmol).

-

-

Inert Atmosphere: Seal the plate with a septa mat and purge with an inert gas for 15 minutes.

-

Reagent Addition: Through the septa, add the following via syringe:

-

DMF (1.0 mL)

-

3-Bromo-6-methylpyridine (0.2 mmol)

-

n-Butyl acrylate (0.24 mmol)

-

Internal Standard

-

-

Reaction: Place the sealed plate in a pre-heated (100 °C) reactor block with magnetic stirring. Let the reactions proceed for 12-24 hours.

-

Quenching and Analysis:

-

Cool the plate to room temperature.

-